molecular formula C12H16N2O3 B179772 (2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate CAS No. 17123-28-3

(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate

Cat. No. B179772
CAS RN: 17123-28-3
M. Wt: 236.27 g/mol
InChI Key: ZAFCADKAZRAFFU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate, commonly known as MAPA, is a synthetic amino acid derivative that has been extensively studied for its potential applications in scientific research. MAPA has a unique chemical structure that makes it an ideal candidate for use in a wide range of biochemical and physiological studies.

Mechanism of Action

The mechanism of action of MAPA is not fully understood, but it is thought to work by binding to specific amino acid residues in proteins and altering their conformation. This can lead to changes in protein structure and function, which can have a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
MAPA has been shown to have a wide range of biochemical and physiological effects, including the ability to modulate protein-protein interactions, alter enzyme activity, and regulate gene expression. These effects make MAPA an important tool for studying various biological processes, including signal transduction, gene regulation, and protein folding.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MAPA in lab experiments is its ability to selectively target specific amino acid residues in proteins. This allows researchers to study the effects of specific modifications on protein structure and function, which can provide valuable insights into the mechanisms underlying various biological processes. However, one of the main limitations of using MAPA is its relatively high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research involving MAPA. One promising area of research is the development of new methods for synthesizing MAPA, which could lead to more cost-effective production and wider use in scientific research. Additionally, there is a need for further studies to elucidate the precise mechanism of action of MAPA and to explore its potential applications in various areas of biology and medicine.

Synthesis Methods

MAPA can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of N-methylalanine with acetic anhydride to form N-methyl-N-acetylanaline. This compound can then be reacted with glycine methyl ester to form MAPA.

Scientific Research Applications

MAPA has been used extensively in scientific research due to its unique chemical properties. One of the most promising applications of MAPA is in the study of protein structure and function. MAPA can be used as a probe to study the interactions between proteins and other molecules, which can provide valuable insights into the mechanisms underlying various biological processes.

properties

CAS RN

17123-28-3

Product Name

(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C12H16N2O3/c1-13-8-11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

ZAFCADKAZRAFFU-JTQLQIEISA-N

Isomeric SMILES

C[NH2+]CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-]

SMILES

C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-]

Canonical SMILES

C[NH2+]CC(=O)NC(CC1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.